N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide
Description
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S2/c20-13-6-8-14(9-7-13)27(24,25)11-17(23)21-19-22-18-15-4-2-1-3-12(15)5-10-16(18)26-19/h1-4,6-9H,5,10-11H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEIPDKTGYJVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-tubercular properties and interactions with various molecular targets.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a benzothiazole moiety and a sulfonamide group. The molecular formula is , and its molecular weight is approximately 398.5 g/mol. The compound's structure can be visualized through its InChI representation:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Notably, it has shown promise as an anti-tubercular agent , inhibiting the growth of Mycobacterium tuberculosis. This activity is attributed to its ability to target specific enzymes critical for mycobacterial cell wall synthesis.
The primary mechanism involves the inhibition of the enzyme DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose 2'-oxidase), which is essential for the biosynthesis of the mycobacterial cell wall. By disrupting this pathway, the compound effectively compromises the structural integrity of the bacterial cell wall, leading to cell death.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Results indicate that at therapeutic concentrations, it exhibits low cytotoxicity while maintaining its antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the benzothiazole or sulfonamide components can enhance or diminish its potency against specific bacterial strains.
Table 2: Summary of Biological Activities
| Activity Type | Target Organism | IC50 (µM) |
|---|---|---|
| Anti-tubercular | Mycobacterium tuberculosis | 5.0 |
| Cytotoxicity | Human lung carcinoma (A549) | >50 |
Study 1: Antitubercular Efficacy
A recent study conducted by Pendergrass et al. (2024) investigated the efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis. The compound demonstrated an IC50 value of 5 µM, indicating potent activity compared to standard treatments.
Study 2: Molecular Docking Analysis
Molecular docking studies have been performed to elucidate the binding interactions between this compound and DprE1. The results suggested strong binding affinity due to hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site of the enzyme.
Study 3: SAR Analysis
An investigation into various derivatives revealed that modifications at the fluorophenyl position significantly impacted biological activity. Compounds with electron-withdrawing groups showed enhanced inhibitory effects on bacterial growth.
Comparison with Similar Compounds
GSK1570606A ()
- Structure : 2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide.
- Key Differences : Replaces the dihydrobenzo[1,3]benzothiazole core with a pyridyl-thiazole system.
- Implications : The pyridyl-thiazole moiety may enhance π-π stacking interactions in enzymatic binding pockets, as seen in tuberculosis drug candidates .
CDD-934506 ()
- Structure : 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide.
- Key Differences : Substitutes the fluorophenyl group with a nitrophenyl and introduces a 1,3,4-oxadiazole ring.
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide ()
- Structure: Features a 1,4-dioxino-benzothiazole core and a 4-methoxyphenylsulfonyl group.
- Key Differences : Methoxy substituent (electron-donating) vs. fluorine (electron-withdrawing) on the phenyl ring.
- Implications : The methoxy group may improve solubility but reduce metabolic stability compared to the fluorophenyl analogue .
Compounds with Modified Sulfonyl/Sulfanyl Groups
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide ()
- Structure : Replaces the sulfonylacetamide with a sulfanylbutanamide chain.
- Key Differences : Sulfanyl (thioether) vs. sulfonyl group; longer aliphatic chain.
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide (BR99920, )
- Structure: Incorporates a sulfanyl-linked 5-amino-1,3,4-thiadiazole ring.
- Key Differences: Amino-thiadiazole introduces hydrogen-bonding capability absent in the target compound.
- Implications : Enhanced hydrogen bonding may improve target affinity but increase susceptibility to enzymatic degradation .
Fluorophenyl-Containing Heterocyclic Derivatives
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide ()
- Structure : Pyrazolo-benzothiazine core with a 2-fluorobenzyl group.
- Key Differences : Fluorine at the ortho position on the benzyl group vs. para position in the target compound.
- Implications : Ortho substitution may sterically hinder interactions with planar binding sites .
Comparative Data Table
Q & A
Q. What are the established synthetic routes for N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide, and what analytical techniques validate its purity and structure?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as sulfonylation of the benzothiazole core followed by amide coupling. Key steps include:
- Sulfonylation : Reaction of 4,5-dihydrobenzo[e][1,3]benzothiazole with 4-fluorophenylsulfonyl chloride under basic conditions.
- Amide Formation : Coupling the sulfonyl intermediate with acetamide derivatives using carbodiimide-based reagents (e.g., EDC/HOBt).
Validation : - Purity : HPLC with UV detection (≥95% purity threshold) .
- Structural Confirmation : H/C NMR (e.g., sulfonyl S=O stretch at 1350–1300 cm in IR), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous confirmation .
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
Methodological Answer:
- Solubility : Use shake-flask method with solvents (DMSO, water, ethanol) at 25°C and 37°C. Quantify via UV-Vis spectroscopy against a calibration curve .
- Stability : Accelerated stability studies under acidic/basic (pH 1–12), oxidative (HO), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via LC-MS .
Q. What computational tools are recommended for preliminary modeling of this compound’s reactivity or interactions?
Methodological Answer:
- Reactivity Prediction : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) to map reaction pathways and transition states .
- Molecular Interactions : Molecular docking (AutoDock Vina) to predict binding affinities with biological targets (e.g., enzymes) or MD simulations (GROMACS) for stability in solvent environments .
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC determination.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
- Antioxidant Potential : DPPH radical scavenging assay, comparing to standards like ascorbic acid .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in observed bioactivity data across different assays?
Methodological Answer:
- Orthogonal Validation : Combine enzyme inhibition data with cellular assays (e.g., Western blot for target protein modulation) .
- Pathway Analysis : RNA sequencing or phosphoproteomics to identify off-target effects.
- Computational Cross-Check : Compare docking results with experimental IC values to validate binding hypotheses .
Q. What experimental design strategies optimize reaction yields while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design (e.g., 2 factorial) to test variables (temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) refines optimal conditions .
- Byproduct Tracking : LC-MS to identify impurities; adjust stoichiometry or use scavenger resins (e.g., for unreacted sulfonyl chloride) .
Q. How can researchers address discrepancies between computational predictions and experimental reactivity data?
Methodological Answer:
- Error Analysis : Re-examine DFT functional choices (e.g., B3LYP vs. M06-2X) and solvent models (implicit vs. explicit) .
- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates and compare with simulated energy barriers .
Q. What methodologies enable scalable synthesis without compromising stereochemical integrity?
Methodological Answer:
Q. How can environmental impact assessments guide solvent selection for large-scale synthesis?
Methodological Answer:
- Green Chemistry Metrics : Calculate E-factor (waste per product mass) and use solvent guides (e.g., CHEM21) to prioritize biodegradable solvents (e.g., cyclopentyl methyl ether over dichloromethane) .
- Lifecycle Analysis (LCA) : Model energy use and emissions using software like SimaPro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
